molecular formula C13H19NO2 B8569719 Tert-butyl 3-(phenylamino)propanoate

Tert-butyl 3-(phenylamino)propanoate

Cat. No.: B8569719
M. Wt: 221.29 g/mol
InChI Key: DHWUNMQZCXGKJG-UHFFFAOYSA-N
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Description

Tert-butyl 3-(phenylamino)propanoate is a β-amino acid derivative characterized by a phenylamino group attached to the propanoate backbone and a tert-butyl ester protecting group. This compound is widely utilized in pharmaceutical and organic synthesis as an intermediate due to its modular structure, which allows for further functionalization. Analytical data, including $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS, confirm its structure: the phenylamino group resonates at δ 6.65–7.21 ppm in $ ^1H $-NMR, while the tert-butyl group appears as a singlet at δ 1.49 ppm . The compound’s stability under basic conditions and ease of deprotection via trifluoroacetic acid (TFA) make it a versatile building block in peptide and dendrimer synthesis .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

tert-butyl 3-anilinopropanoate

InChI

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)9-10-14-11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3

InChI Key

DHWUNMQZCXGKJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCNC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amino Group

Several derivatives of tert-butyl 3-(phenylamino)propanoate have been synthesized with modified amino substituents (Fig. 2B in ). Key examples include:

  • tert-butyl 3-(benzhydrylamino)propanoate (2): Features a diphenylmethyl (benzhydryl) group, increasing steric bulk and lipophilicity compared to the phenylamino group. This may enhance membrane permeability but reduce solubility.
  • tert-butyl 3-((2-methoxy-1-(naphthalen-2-yl)-2-oxoethyl)amino)propanoate (5): Contains a naphthyl moiety and methoxycarbonyl group, which could enhance π-π stacking and hydrogen-bonding capabilities.

Halogenated Derivatives

tert-butyl (R)-3-amino-3-(3-fluorophenyl)propanoate (5) () introduces a fluorine atom at the meta position of the phenyl ring. Fluorination typically enhances metabolic stability and bioavailability due to increased electronegativity and resistance to oxidative degradation. However, its synthesis via catalytic hydrogenation (Pd/C-HCOOH-CH$_3$OH) requires optimized conditions to avoid byproducts like tert-butyl (R)-3-[(S)-1-phenylethyl-amino]-3-(3-fluorophenyl)propanoate (6) .

Stereochemical Variations

(2S,3S)-tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate () differs by the presence of a hydroxyl group at C2 and defined stereochemistry.

Carbamate and Propargyl Derivatives

  • tert-butyl 3-phenylprop-2-ynylcarbamate (): Replaces the phenylamino group with a propargyl carbamate. The alkyne functionality enables click chemistry applications, while the carbamate group offers stability under acidic conditions compared to esters.
  • tert-butyl 3-(benzyl(methyl)amino)propanoate (): Incorporates a benzyl-methylamino group, enhancing lipophilicity and steric shielding, which could delay metabolic degradation.

Data Table: Structural and Functional Comparison

Compound Name Key Structural Feature Synthesis Challenges Biological/Functional Notes
This compound Phenylamino, tert-butyl ester Straightforward via tert-butyl acrylate coupling Stable intermediate for dendrimer conjugation
tert-butyl (R)-3-amino-3-(3-fluorophenyl)propanoate 3-Fluorophenyl, chiral center Requires Pd/C-HCOOH-CH$_3$OH to suppress byproducts Enhanced metabolic stability
(2S,3S)-tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate C2 hydroxyl, stereochemistry Stereoselective synthesis needed Potential for chiral recognition
tert-butyl 3-phenylprop-2-ynylcarbamate Propargyl carbamate Alkyne stability under basic conditions Click chemistry applications
tert-butyl 3-(benzyl(methyl)amino)propanoate Benzyl-methylamino group Risk of N-overalkylation Increased lipophilicity

Key Research Findings

  • Synthetic Flexibility: this compound derivatives are synthesized via nucleophilic addition of amines to tert-butyl acrylate, but substituent-specific optimization (e.g., fluorine in ) is critical to avoid side reactions .
  • Functional Group Trade-offs : While fluorination and hydroxylation improve stability or solubility, they may complicate synthesis or reduce compatibility with hydrophobic targets .

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